

Introduction: Sensing Forces in the Endoplasmic Reticulum

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Compound of Interest		
Compound Name:	ER Flipper-TR 28	
Cat. No.:	B15553085	Get Quote

The endoplasmic reticulum is a dynamic organelle whose morphology and function are intrinsically linked to mechanical forces. Membrane tension within the ER influences processes such as protein folding, lipid synthesis, and the formation of contacts with other organelles. The Flipper probe family are mechanosensitive fluorescent probes designed to measure membrane tension in living cells.[1][2] The ER Flipper-TR is a derivative specifically engineered to target the ER, enabling researchers to investigate the unique mechanical landscape of this organelle. [3][4]

Core Principle of ER Flipper-TR Membrane Tension Sensing

The functionality of the ER Flipper-TR probe is rooted in its unique molecular structure and its interaction with the lipid bilayer of the ER membrane.

Molecular Structure and Mechanism: The core of the Flipper-TR probe consists of two twisted dithienothiophene molecules, which act as "flippers".[5][6] This probe is fluorogenic, meaning it only becomes significantly fluorescent upon insertion into a lipid membrane.[7][8]

The sensing mechanism is based on the planarization of these flippers in response to changes in the surrounding lipid environment.[9][10]

• Low Membrane Tension: In a loosely packed lipid bilayer, the two flippers can adopt a more twisted conformation relative to each other.







 High Membrane Tension: When membrane tension increases, the lateral pressure within the lipid bilayer forces the lipids closer together. This increased packing density compresses the probe, causing the two flippers to become more planar (flatter).[5][10]

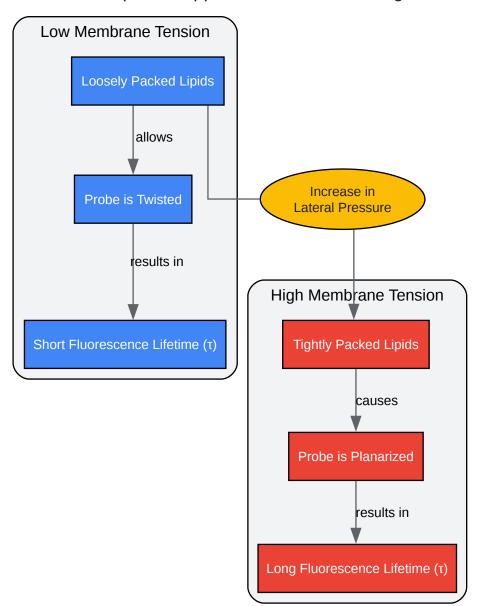
Fluorescence Lifetime Readout: This change in molecular conformation directly affects the probe's fluorescence properties. The degree of planarization is quantitatively reported by the probe's fluorescence lifetime (the average time it remains in an excited state).[3][7]

- A more twisted state (low tension) corresponds to a shorter fluorescence lifetime.
- A more planar state (high tension) corresponds to a longer fluorescence lifetime.[5]

This relationship allows for the precise quantification of membrane tension changes using an advanced microscopy technique called Fluorescence Lifetime Imaging Microscopy (FLIM).[10] [11]

Targeting the Endoplasmic Reticulum: The ER Flipper-TR probe achieves its specificity for the endoplasmic reticulum through a covalent targeting strategy. The molecule includes a pentafluorophenyl group, which selectively reacts with the thiolates of cysteine residues found on proteins on the cytoplasmic face of the ER membrane.[3][12][13] This ensures the probe is anchored to the ER, allowing for specific measurement of tension in this organelle.





Principle of Flipper-TR Tension Sensing

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Principle of Flipper-TR Tension Sensing

Quantitative Data Summary

The following tables summarize the key photophysical properties and reported experimental values for ER Flipper-TR.

Table 1: Photophysical Properties



Property	Value	Source
Excitation Wavelength (λabs)	~480 nm	[4][8]
Emission Wavelength (λfl)	~600 nm	[4][8]
Molar Extinction Coefficient (εmax)	1.66 x 10 ⁴ M ⁻¹ cm ⁻¹ (in DMSO)	[4][14]
Fluorescence Lifetime (τ) Range	2.8 - 7 ns	[4][6][8]

| Quantum Yield (QY) | 30% (in Ethyl Acetate) |[4][8] |

Table 2: Experimental Parameters and Observations

Parameter	Value / Observation	Cell Type	Source
Staining Concentration (Typical)	0.5 - 1 μΜ	HeLa, MDCK	[4][14]
Average Fluorescence Lifetime	~3.5 ns	HeLa	[3][13]
Comparison to Plasma Membrane	Lower lifetime than Flipper-TR (~4.5 ns)	HeLa	[3][13]
Response to Cyclic Strain	Increased fluorescence lifetime	Mouse Tendon Cells	[15]

| Disruption of Cytoskeleton | Decreased fluorescence lifetime | Mouse Tendon Cells |[15] |

Detailed Experimental Protocol

This protocol provides a generalized workflow for staining cells with ER Flipper-TR and performing FLIM analysis. Optimization for specific cell types is recommended.[14]

A. Reagent Preparation



- Prepare 1 mM Stock Solution: Dissolve the contents of one vial of ER Flipper-TR (35 nmol) in 35 μL of anhydrous dimethyl sulfoxide (DMSO).[14]
 - Note: Use fresh, anhydrous DMSO, as moisture can significantly reduce the shelf life of the probe.[14][16]
- Storage: Store the 1 mM stock solution at -20°C or below. When properly stored, the solution is stable for approximately three months.[14] Avoid multiple freeze-thaw cycles. Allow the vial to warm to room temperature before opening.[16]

B. Cell Staining

- Cell Culture: Plate cells on imaging-quality glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.
- Prepare Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR stock solution to a final working concentration (e.g., 1 μM) in your standard cell culture medium.[14]
 - Note: The presence of serum (e.g., FCS) may reduce labeling efficiency compared to serum-free media.[16]
- Staining: Remove the growth medium from the cells and immediately add the freshly prepared staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

C. FLIM Imaging and Data Acquisition

- Microscopy Setup: Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting, TCSPC).[11]
- Excitation: Excite the probe using a 488 nm laser line.[4][8]
- Emission Collection: Collect the fluorescence emission using a band-pass filter, typically between 575 nm and 625 nm.[4][14]
- Data Acquisition: Acquire FLIM data until a sufficient number of photons per pixel is collected for accurate lifetime fitting (e.g., a peak of at least 1000 photons in the brightest pixel).[13]



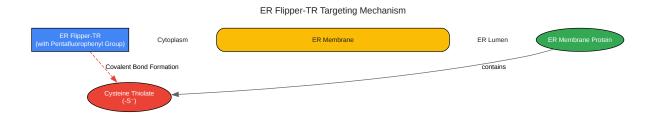
• Live-Cell Maintenance: Use a heated stage and CO₂-controlled environmental chamber to maintain cell health throughout the imaging experiment.

D. Data Analysis

- Lifetime Fitting: Analyze the acquired FLIM data using fitting software (e.g., SymPhoTime, LAS X). Fit the fluorescence decay curves in each pixel to a mono- or bi-exponential decay model to calculate the average fluorescence lifetime (τ).
- Image Generation: Generate a pseudo-colored lifetime map of the cell, where the color of each pixel represents its calculated fluorescence lifetime. This provides a visual representation of membrane tension distribution across the ER.
- Quantification: Select regions of interest (ROIs) corresponding to the ER (or specific subregions like tubules and sheets) to extract quantitative lifetime values.[15] Compare these values across different experimental conditions.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with ER Flipper-TR.

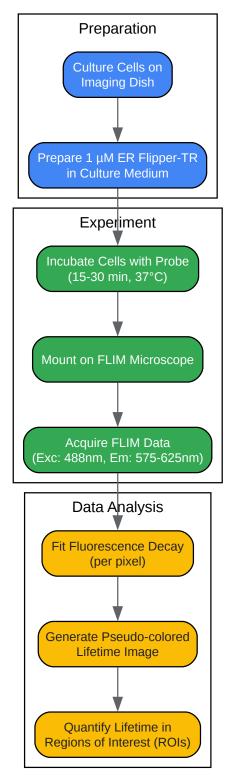


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ER Flipper-TR Targeting Mechanism



Experimental Workflow for ER Tension Measurement



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Experimental Workflow for ER Tension Measurement



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